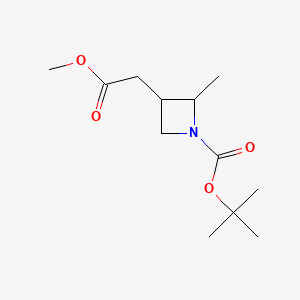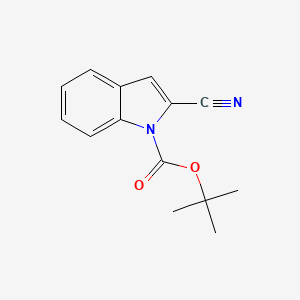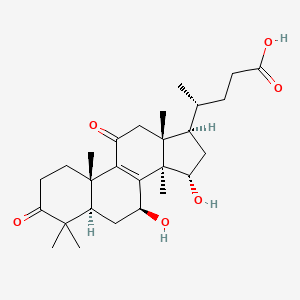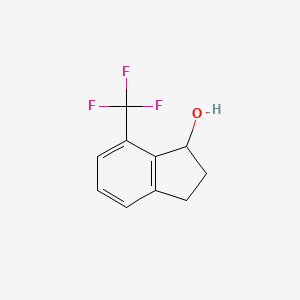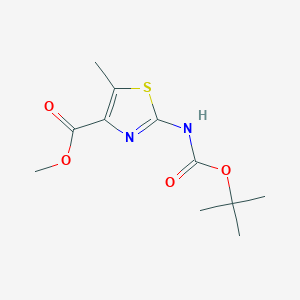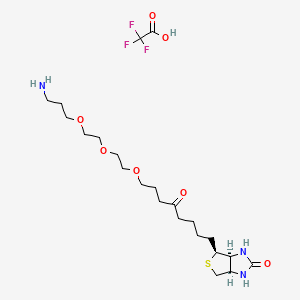
Biotin-C1-PEG3-C3-amine TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-C1-PEG3-C3-amine TFA is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to facilitate the degradation of target proteins by exploiting the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-C1-PEG3-C3-amine TFA is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and an amine group. The synthetic route typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative to form biotin-PEG.
Amine Conjugation: The biotin-PEG is further reacted with an amine-containing compound to form Biotin-C1-PEG3-C3-amine.
TFA Salt Formation: Finally, the compound is converted to its trifluoroacetic acid (TFA) salt form for stabilization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling and minimal by-products .
化学反应分析
Types of Reactions
Biotin-C1-PEG3-C3-amine TFA undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Amide Bond Formation: The amine group can react with carboxylic acids or their derivatives to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides (e.g., EDC): Used for coupling reactions.
Organic Solvents (e.g., DMF, DMSO): Used as reaction media.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules. These products are used in various biochemical assays and research applications .
科学研究应用
Biotin-C1-PEG3-C3-amine TFA has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and detection of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in targeted protein degradation.
Industry: Applied in the production of diagnostic reagents and therapeutic agents.
作用机制
Biotin-C1-PEG3-C3-amine TFA exerts its effects by serving as a linker in PROTACs. PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The PEG chain provides solubility and flexibility, while the amine group facilitates conjugation to other molecules .
相似化合物的比较
Similar Compounds
Biotin-PEG2-amine: Similar structure but with a shorter PEG chain.
Biotin-PEG4-amine: Similar structure but with a longer PEG chain.
Biotin-PEG3-acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Biotin-C1-PEG3-C3-amine TFA is unique due to its specific combination of biotin, PEG, and amine functionalities. This combination provides optimal solubility, flexibility, and reactivity, making it highly effective as a PROTAC linker and in other bioconjugation applications .
属性
分子式 |
C22H38F3N3O7S |
|---|---|
分子量 |
545.6 g/mol |
IUPAC 名称 |
(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |
InChI 键 |
YPDRGIVMGWAYRG-YOTVLOEGSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)


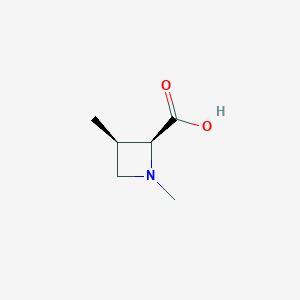
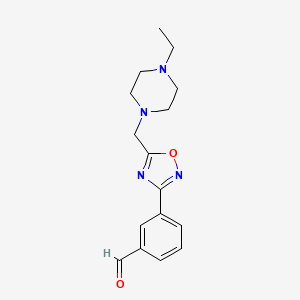
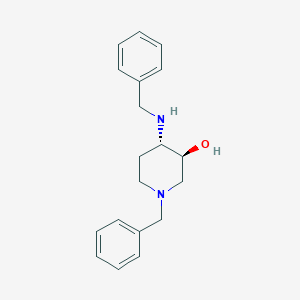
![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
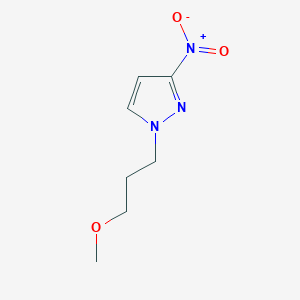
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
